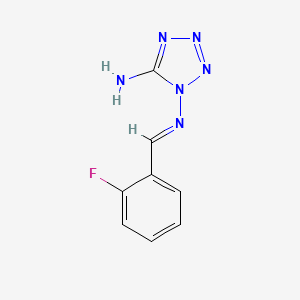

![molecular formula C9H7N5 B5511795 [4-(1H-四唑-1-基)苯基]乙腈](/img/structure/B5511795.png)

[4-(1H-四唑-1-基)苯基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

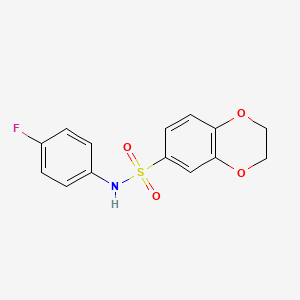

The synthesis of [4-(1H-tetrazol-1-yl)phenyl]acetonitrile derivatives often involves the reaction of azidophenyl phenylselenides with α-keto nitriles, using solvents like DMSO in the presence of catalytic amounts of a base such as Et2NH. These reactions yield compounds in high efficiency and are a cornerstone in the chemical diversification of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, which can further undergo cycloaddition protocols to afford bifunctional hybrids containing triazole and tetrazole systems (Savegnago et al., 2016).

Molecular Structure Analysis

The molecular structure of [4-(1H-tetrazol-1-yl)phenyl]acetonitrile and its derivatives can be characterized by various spectroscopic methods, including 1H NMR, 13C NMR, MS, and FT-IR spectra. Single crystals grown in acetonitrile and the structure confirmed by X-ray diffraction allow for detailed analysis of geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analyses, providing insights into the molecule's electronic properties and reactivity (Zhou et al., 2021).

Chemical Reactions and Properties

[4-(1H-tetrazol-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including nucleophilic substitution reactions with C-nucleophiles, leading to the formation of new naphthostyryl derivatives. These reactions are pivotal for the synthesis of compounds with broad biological activities and for the study of reaction mechanisms and kinetics in different solvents (Dyachenko et al., 2014).

Physical Properties Analysis

The physical properties of [4-(1H-tetrazol-1-yl)phenyl]acetonitrile derivatives, such as solubility, melting points, and crystallinity, are closely related to their molecular structures. The addition reactions with solvents like ethanol can significantly influence these properties by modifying the molecule's electronic environment and intermolecular interactions (Caram et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are profoundly affected by the tetrazole and nitrile groups in [4-(1H-tetrazol-1-yl)phenyl]acetonitrile. These groups enable the molecule to participate in a variety of chemical reactions, making it a versatile precursor for synthesizing compounds with potential antioxidant, antimicrobial, and antitumor activities (Savegnago et al., 2016); (Zhou et al., 2021).

科学研究应用

色谱应用

一项关于有机溶剂组成对缓冲 HPLC 流动相的影响的研究强调了了解乙腈等溶剂如何影响流动相的 pH 值和分析物的 pKa 的重要性,这对于优化涉及“[4-(1H-四唑-1-基)苯基]乙腈”等化合物的研究中的色谱条件至关重要(Subirats, Rosés, & Bosch, 2007)。此知识对于准确分析和分离药物和化学研究中的复杂混合物至关重要。

药理方面

在排除直接药物使用和剂量信息的同时,值得注意四唑衍生物在药物化学中的更广泛背景。与“[4-(1H-四唑-1-基)苯基]乙腈”中类似的四唑部分因其广泛的生物学特性而备受关注,例如抗结核、抗癌、抗疟疾和抗炎活性。这些化合物由于其与羧酸的生物等排性,在药物开发中提供了提高亲脂性和生物利用度同时减少副作用的潜力(Patowary, Deka, & Bharali, 2021)。

环境和分析化学

通过吸附消除法保护环境的研究展示了了解化合物在环境科学中的相关性,例如“[4-(1H-四唑-1-基)苯基]乙腈”。这项研究强调了对药物污染物进行有效去除策略的必要性,与各种材料的吸附能力的研究相一致(Igwegbe 等,2021)。

作用机制

The mechanism of action of tetrazole derivatives is largely dependent on their specific structure and the biological target they interact with. For example, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

安全和危害

未来方向

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This makes them promising candidates for the development of new drugs and therapies. Future research will likely focus on exploring these properties further and developing new synthetic methods for tetrazole derivatives .

属性

IUPAC Name |

2-[4-(tetrazol-1-yl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-6-5-8-1-3-9(4-2-8)14-7-11-12-13-14/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKSMAJGWRWEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)